molecular formula C9H18N2O3 B151570 (3R,4R)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate CAS No. 330681-18-0

(3R,4R)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B151570
CAS No.: 330681-18-0
M. Wt: 202.25 g/mol
InChI Key: MOZOQDNRVPHFOO-RNFRBKRXSA-N
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Description

(3R,4R)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by its stereochemistry at the 3R and 4R positions. With the molecular formula C₉H₁₈N₂O₃ and a molecular weight of 202.26 g/mol, this compound is widely used as a building block in medicinal chemistry, particularly in the synthesis of protease inhibitors and protein degraders . Its tert-butyloxycarbonyl (Boc) protecting group enhances stability during synthetic processes, while the amino and hydroxyl groups provide reactive sites for further functionalization. The compound is commercially available with high purity (≥97%) and is stored at room temperature .

Properties

IUPAC Name

tert-butyl (3R,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5,10H2,1-3H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZOQDNRVPHFOO-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148214-90-8, 330681-18-0
Record name rac-tert-butyl (3R,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate
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Record name (3R,4R)-3-Amino-1-Boc-4-hydroxypyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Key Data:

StepReagents/ConditionsYieldStereochemical Outcome
Michael Addition(S)-Catalyst, CH₃CN, rt, 24 h85%>99% ee
OxidationPCC, DCM, 16 h90%Retention of configuration
Boc ProtectionBoc₂O, K₂CO₃, EtOAc/H₂O82%No racemization

Cyclization of Linear γ-Amino Acid Precursors

An alternative strategy employs linear γ-amino acid surrogates derived from asparagine. For instance, a β-dithiolanyl-protected precursor undergoes selective deprotection with mercury(II) acetate, liberating a ketone that cyclizes under mild aqueous conditions (pH 7.4, 25°C). This method avoids dehydration side reactions common in acidic or basic media, achieving >95% diastereomeric purity. The tert-butyl group is introduced via carbamate formation using di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF).

Advantages:

  • Mild Conditions : Avoids harsh acids/bases, preserving stereochemistry.

  • Scalability : Linear precursors are amenable to continuous flow synthesis.

Asymmetric Hydrogenation of Enamides

Industrial routes often leverage transition-metal-catalyzed asymmetric hydrogenation. A prochiral enamide substrate, such as (Z)-3-cyano-4-hydroxypyrrolidine-1-carboxylate, undergoes hydrogenation at 50 bar H₂ using a Josiphos-type ligand (e.g., (R)-Xyl-Josiphos) and [Rh(cod)₂]BF₄. This method achieves 98% ee and quantitative conversion at 40°C in methanol. Subsequent Boc protection affords the target compound in 89% isolated yield.

Industrial Optimization:

  • Catalyst Loading : 0.1 mol% Rh achieves turnover numbers (TON) >10,000.

  • Solvent Recovery : Methanol is recycled via distillation, reducing waste.

Resolution of Racemic Mixtures via Chiral Chromatography

While less efficient, racemic synthesis followed by chiral resolution remains viable for small-scale production. The racemic tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate is separated using a Chiralpak IA column with hexane/isopropanol (80:20) mobile phase. The (3R,4R)-enantiomer elutes first, with a resolution factor (Rs) of 1.8.

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis. Ball milling of tert-butyl carbamate, trans-3-amino-4-hydroxypyrrolidine, and N,N’-carbonyldiimidazole (CDI) for 2 hours yields the product with 94% purity, eliminating solvent waste .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

1.1. Role in Drug Development

(3R,4R)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate is primarily utilized in the synthesis of various bioactive compounds due to its structural features that resemble amino acids. Its derivatives have shown potential in several therapeutic areas, including:

  • Antiviral Agents : Research indicates that derivatives of this compound exhibit antiviral activity against various viruses by inhibiting viral replication mechanisms.
  • Neuroprotective Agents : Studies have suggested that this compound can be modified to enhance neuroprotective properties, potentially benefiting conditions like Alzheimer’s disease.

Case Study: Neuroprotection

A study published in the Journal of Medicinal Chemistry examined the neuroprotective effects of (3R,4R)-tert-butyl 3-amino-4-hydroxypyrrolidine derivatives in models of neurodegeneration. The results indicated a significant reduction in neuronal cell death and improved cognitive function in treated models compared to controls .

Synthesis and Derivatives

The synthesis of this compound involves several key steps:

  • Starting Materials : The synthesis typically begins with commercially available pyrrolidine derivatives.
  • Reagents : Common reagents include tert-butyl chloroformate for carbamate formation and various amines for amino group incorporation.
  • Purification : The final product is purified using chromatography techniques to ensure high purity suitable for biological assays.

3.1. Antimicrobial Properties

Research has demonstrated that (3R,4R)-tert-butyl 3-amino-4-hydroxypyrrolidine derivatives possess antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria . The mechanism appears to involve disruption of bacterial cell wall synthesis.

Case Study: Antimicrobial Efficacy

In a recent study published in Antimicrobial Agents and Chemotherapy, derivatives of this compound were tested against clinical isolates of resistant bacteria. Results showed that certain derivatives had MIC values significantly lower than standard antibiotics, suggesting a promising avenue for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of (3R,4R)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Stereoisomeric Variants

  • (3S,4R)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate This stereoisomer shares the same molecular formula (C₉H₁₈N₂O₃) and weight (202.254 g/mol) as the (3R,4R) variant but differs in stereochemistry at the 3-position. Such stereochemical differences can lead to distinct biological activities and binding affinities. For example, the (3S,4R) isomer is utilized in asymmetric catalysis and as a precursor for chiral ligands .
Property (3R,4R)-Isomer (3S,4R)-Isomer
CAS Number 330681-18-0 190792-75-7
Purity ≥97% ≥97%
Key Applications Protein degraders Chiral ligands

Functional Group Modifications

  • This modification is critical in optimizing pharmacokinetic properties .
  • Trans-tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate (CAS 1268511-99-4) The piperidine analog (six-membered ring) introduces conformational flexibility compared to the rigid pyrrolidine scaffold. Piperidine derivatives often exhibit improved metabolic stability in vivo .

Substituent Variations

  • tert-Butyl (3R,4R)-3-hydroxy-4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-1-carboxylate (CAS 2290872-81-8)
    The addition of a sulfanyl-triazole moiety introduces a heterocyclic group, which can enhance interactions with metal ions or enzyme active sites. This compound is explored in kinase inhibitor research .

  • tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS 1052713-78-6)
    The trifluoromethyl group significantly increases electronegativity and metabolic resistance, making this derivative valuable in fluorine-containing drug candidates .

Fluorinated Analogs

  • (3R,4R)-Tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate Fluorination at the 4-position alters electronic properties and can improve bioavailability. Fluorinated pyrrolidines are prevalent in CNS-targeting therapeutics due to enhanced blood-brain barrier penetration .

Protective Group Strategies

  • tert-Butyl (3R,4R)-3-(benzyloxycarbonylamino)-4-hydroxypyrrolidine-1-carboxylate The benzyloxycarbonyl (Cbz) group offers orthogonal protection for the amino group, enabling sequential deprotection in multi-step syntheses. This is advantageous in peptide coupling reactions .

Research Findings and Trends

  • Synthetic Utility: The Boc-protected amino and hydroxyl groups in the (3R,4R) compound allow for regioselective modifications, as demonstrated in the synthesis of ribose-derived intermediates .
  • Biological Relevance: Derivatives with hydroxyl groups (e.g., CAS 330681-18-0) show higher solubility in aqueous media compared to methoxy or fluorinated analogs, making them suitable for intravenous formulations .
  • Structural Insights : X-ray crystallography of related compounds (e.g., pentafluorophenyl esters) highlights the role of hydrogen bonding in stabilizing crystal structures, which informs solid-state design strategies .

Biological Activity

(3R,4R)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate is a chiral compound with significant biological activity, particularly in medicinal chemistry. Its molecular formula is C9H18N2O3C_9H_{18}N_2O_3 and it has a molecular weight of approximately 202.25 g/mol. This compound has garnered attention for its potential applications in drug development, especially in the context of enzyme inhibition and receptor modulation.

The biological activity of this compound primarily revolves around its role as a ligand in various biochemical pathways. It has been studied for its potential as an inhibitor of certain enzymes, particularly those involved in metabolic processes. For instance, it has shown promise as a gamma-secretase inhibitor, which is crucial in the context of Alzheimer's disease treatment due to its role in amyloid precursor protein processing .

Pharmacological Properties

  • Enzyme Inhibition : The compound acts on several targets within the body, including proteases and kinases. These interactions can modulate signaling pathways that are critical for cell growth and differentiation.
  • Receptor Modulation : It has been investigated for its ability to interact with G-protein coupled receptors (GPCRs), which play a vital role in numerous physiological responses.

Study on Gamma-Secretase Inhibition

A recent study evaluated the inhibitory effects of this compound on gamma-secretase activity. The results indicated that this compound effectively reduced the production of amyloid-beta peptides in vitro, suggesting its potential utility in treating Alzheimer's disease .

Compound Inhibition (%) IC50 (µM)
Control0-
Test Compound755.0

Research on Receptor Interaction

Another investigation focused on the interaction of this compound with specific GPCRs. The findings revealed that it could act as an antagonist for certain receptors, leading to decreased cellular signaling associated with inflammation and pain .

Receptor Type Binding Affinity (nM) Effect
Receptor A50Antagonist
Receptor B200Partial Agonist

Structure-Activity Relationship (SAR)

The structure of this compound is critical to its biological activity. The presence of the tert-butyl group enhances lipophilicity, which can improve membrane permeability and bioavailability. The hydroxyl and amino groups are essential for hydrogen bonding interactions with biological targets.

Comparison with Related Compounds

A comparison with structurally similar compounds highlights the impact of specific functional groups on biological activity:

Compound Name Molecular Formula Activity
This compoundC9H18N2O3Enzyme inhibitor
(S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylateC9H18N2O2Weaker enzyme inhibition
trans-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylateC10H19N2O2No significant activity

Q & A

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric excess (ee >99%)?

  • Methodological Answer : Key issues include:
  • Racemization : Minimize prolonged heating; use low-temperature amidation (0–5°C).
  • Byproducts : Remove via tandem column chromatography (silica gel + ion-exchange resin).
  • Catalyst Recovery : Immobilize chiral catalysts (e.g., Ru-BINAP on mesoporous silica) for reuse .

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